2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a sulfanyl (-S-) group linked to a carbamoyl-functionalized methyl moiety. The carbamoyl group is further substituted with a 4-methylphenyl (p-tolyl) aromatic ring.
Properties
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTGITHVHWSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Mechanism: Electrophilic oxygen transfer from peroxides or peracids to the sulfur atom.
Carboxylic Acid Reactivity
The terminal -COOH group participates in typical acid-derived reactions:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 8 hrs | Methyl ester (C₁₃H₁₇NO₃S) | |
| Amide formation | SOCl₂, then NH₃, RT, 12 hrs | Primary amide (C₁₂H₁₆N₂O₃S) |
Notes: Esterification yields (~85–92%) are comparable to analogous propanoic acid derivatives .
Carbamoyl Group Hydrolysis
The carbamoyl (-NHC(O)-) linkage is susceptible to hydrolysis under acidic/basic conditions:
Mechanism: Nucleophilic attack by water or hydroxide at the carbonyl carbon, breaking the C–N bond.
Nucleophilic Substitution at the Methylene Bridge
The methylene group adjacent to sulfur may undergo alkylation or acylation:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | S-Alkylated derivative (C₁₃H₁₇NO₃S) | |
| Acylation | AcCl, pyridine, 0°C, 2 hrs | S-Acetylated derivative (C₁₄H₁₇NO₄S) |
Aromatic Ring Functionalization
The 4-methylphenyl group may undergo electrophilic substitution, though steric hindrance from the methyl group limits reactivity:
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 3-Nitro-4-methylphenyl derivative | |
| Sulfonation | H₂SO₄, SO₃, 50°C, 3 hrs | 3-Sulfo-4-methylphenyl derivative |
Regioselectivity: Methyl directs electrophiles to the meta position.
Scientific Research Applications
Organic Synthesis
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid serves as a versatile building block in organic synthesis. It is used in:
- Reagent for Chemical Reactions : The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield amines.
- Substitution Reactions : It can also be involved in the formation of substituted aromatic compounds, which are crucial in developing new materials and pharmaceuticals.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound can inhibit the growth of several pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar structures have shown significant antibacterial activity compared to standard antibiotics .
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary results suggesting that it may affect cancer cell viability through mechanisms involving apoptosis and cell cycle regulation .
Medical Applications
The compound is being explored for its potential therapeutic applications:
- Drug Development : Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing new drugs aimed at treating various diseases, including cancer and bacterial infections .
- Mechanism of Action : The compound may modulate receptor activity or alter gene expression, influencing metabolic pathways critical for disease progression.
Industry Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Its derivatives are used in creating specialty chemicals that find applications in various sectors including pharmaceuticals and agrochemicals .
- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid, differing primarily in substituents or functional groups.
2-[(4-Methylphenyl)thio]propanoic Acid (CAS: 17431-98-0)
- Structure: Propanoic acid with a 4-methylphenylthio (-S-C6H4-CH3) group at the second carbon.
- Molecular Formula : C10H12O2S.
- Key Differences : Lacks the carbamoyl-methyl bridge present in the target compound.
- Applications : Used in organic synthesis as a thioether intermediate. Its simpler structure may confer lower solubility in polar solvents compared to carbamoyl-containing analogs .
2-(4-Sulfamoylphenyl)propanoic Acid (CID 67587218)
- Structure: Propanoic acid with a sulfamoylphenyl (-C6H4-SO2NH2) group.
- Molecular Formula: C9H11NO4S.
- Key Differences : Replaces the carbamoyl-methyl-sulfanyl group with a sulfonamide directly attached to the aromatic ring.
- Implications : Sulfonamide groups enhance acidity (pKa ~1–2) and are common in pharmaceuticals (e.g., diuretics, antibiotics), suggesting the target compound’s carbamoyl group may offer distinct hydrogen-bonding or metabolic stability profiles .
2-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid (CAS: 1304886-37-0)
- Structure: Propanoic acid with a dimethylsulfamoylphenyl (-C6H4-SO2N(CH3)2) group.
- Molecular Formula: C11H15NO4S.
- Key Differences : Incorporates a bulkier dimethylsulfamoyl group, which may sterically hinder interactions with biological targets compared to the carbamoyl-methyl-sulfanyl substituent.
- Synthetic Relevance : Highlights the adaptability of sulfonamide/sulfamoyl groups in modifying electronic and steric properties .
3-(Methylthio)propanoic Acid Esters
- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid.
- Key Differences : Esterified carboxylic acid group (vs. free acid in the target compound) and a simpler methylthio (-S-CH3) substituent.
- Applications : Found in pineapple volatiles, contributing to fruity aromas. The ester group enhances volatility, whereas the free acid in the target compound would favor ionic interactions in aqueous environments .
Structural and Functional Analysis
Substituent Effects on Acidity and Solubility
- Sulfanyl Linkage : The thioether (-S-) bridge may increase lipophilicity, favoring membrane permeability but reducing water solubility.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
The compound 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid , identified by its CAS number 757220-97-6 , is a member of the class of compounds known as carbamoyl sulfides. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| CAS Number | 757220-97-6 |
| MDL Number | MFCD06342771 |
Structural Characteristics
The compound features a propanoic acid backbone with a sulfanyl group and a carbamoyl moiety attached to a methylphenyl ring. This unique structure is thought to contribute to its biological activity.
Research indicates that compounds similar to This compound may interact with various biological pathways, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.
- Antimicrobial Properties : There is emerging evidence that sulfanyl-containing compounds exhibit antimicrobial activity, which may extend to this particular compound.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed explored the biological activity of structurally related compounds, highlighting their potential for inhibiting bacterial growth and modulating inflammatory responses . While specific data on our compound is limited, the trends observed in similar compounds suggest promising applications.
- Molecular Docking Studies : Research utilizing molecular docking simulations indicates that the compound may bind effectively to target proteins involved in disease mechanisms. This suggests a potential role in drug design aimed at specific therapeutic targets .
- Toxicological Assessments : Toxicological studies are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while there are some cytotoxic effects at high concentrations, lower doses may be safe for therapeutic use.
Comparative Biological Activity
To illustrate the biological activity of This compound , it can be compared with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
